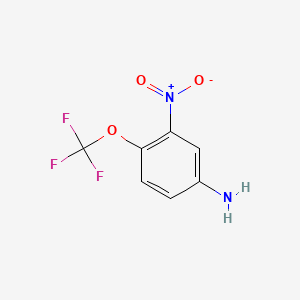

3-Nitro-4-(trifluoromethoxy)aniline

概述

描述

3-Nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H5F3N2O3 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to an aniline ring

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aniline ring.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions:

Reduction: 3-Nitro-4-(trifluoromethoxy)aniline can undergo reduction reactions to form the corresponding amine, 3-Amino-4-(trifluoromethoxy)aniline. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Substitution: The nitro group and the trifluoromethoxy group on the aniline ring can participate in various substitution reactions. For example, nucleophilic aromatic substitution can occur with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products:

Reduction: 3-Amino-4-(trifluoromethoxy)aniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 3-Nitro-4-(trifluoromethoxy)aniline is in the development of pharmaceuticals, particularly as an intermediate in the synthesis of anticancer drugs. For instance, it has been utilized in synthesizing compounds that exhibit antiandrogenic properties, which are crucial in treating hormone-dependent cancers .

Nitric Oxide Donors

The compound has been functionalized into nanoscale lipid vesicles that serve as nitric oxide donors. These vesicles release nitric oxide upon irradiation with blue light, demonstrating potential for targeted cancer therapies due to their ability to modulate the release of therapeutic agents . This application highlights the compound's versatility in drug delivery systems.

Analytical Chemistry

Detection Methods

Research has shown that this compound can be effectively detected in biological materials using techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and electron spectrophotometry. A notable study established methods for extracting this compound from cadaveric hepatic tissue and biological fluids, allowing for quantitative analysis . The detection limits were found to be 0.12 mg in 100 g of tissue and lower concentrations in blood and urine, showcasing its potential for forensic applications.

Materials Science

Optical Waveguide Materials

The compound also serves as an intermediate for synthesizing materials used in optical waveguides. Its unique electronic properties make it suitable for applications in photonics and optoelectronics . The incorporation of trifluoromethoxy groups enhances the stability and performance of these materials.

Case Study 1: Pharmaceutical Development

A study focused on synthesizing a new antiandrogen drug involved using this compound as a precursor. The resulting compound demonstrated significant efficacy in preclinical trials against prostate cancer cell lines, indicating its potential as a therapeutic agent.

Case Study 2: Environmental Monitoring

In forensic science, the detection methods developed for this compound have been applied to monitor environmental contamination from industrial sources. The ability to quantify trace amounts in biological samples has provided insights into exposure risks associated with chemical pollutants.

Data Tables

| Application Area | Specific Use Case | Methodology/Technique Used |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiandrogen drugs | Organic synthesis methods |

| Analytical Chemistry | Detection in biological materials | TLC, GC-MS, Electron Spectrophotometry |

| Materials Science | Development of optical waveguide materials | Chemical synthesis of intermediates |

| Therapeutic Delivery | Nitric oxide releasing vesicles | Photo-controlled release mechanisms |

作用机制

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)aniline and its derivatives depends on the specific application and the molecular targets involved. In general, the nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s electronic properties and interactions with biological targets. The exact pathways and molecular targets would vary based on the specific context of use.

相似化合物的比较

4-Nitro-3-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).

3-(Trifluoromethyl)aniline: This compound lacks the nitro group and has only the trifluoromethyl group attached to the aniline ring.

Uniqueness:

3-Nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both the nitro group and the trifluoromethoxy group on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

生物活性

3-Nitro-4-(trifluoromethoxy)aniline is an aromatic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a comprehensive review of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHFNO. The trifluoromethoxy group is notable for its influence on the compound's lipophilicity and electronic properties, which can significantly affect its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Caspase Activation : It has been observed that the compound may activate caspases, which are crucial for the apoptotic process, leading to programmed cell death in tumor cells.

- Signal Transduction Pathways : The compound may interfere with key signaling pathways such as the PI3K/AKT pathway, which is often implicated in cancer progression and survival.

Cytotoxicity Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver Cancer) | 25.4 | Induction of apoptosis through caspase activation |

| HT-29 (Colon Cancer) | 18.7 | Cell cycle arrest at G1 phase |

| MCF-7 (Breast Cancer) | 22.5 | Inhibition of PI3K/AKT signaling pathway |

These findings indicate that this compound exhibits significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent.

Case Studies

- Study on HepG2 Cells : A study published in the Global Journal of Science Frontier Research demonstrated that treatment with this compound resulted in a dose-dependent decrease in HepG2 cell viability, accompanied by increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

- MCF-7 Cell Line Investigation : Research highlighted in Molecules journal indicated that this compound could significantly reduce MCF-7 cell proliferation by inducing G1 phase arrest and activating pro-apoptotic pathways .

- HT-29 Cell Line Analysis : Another study focused on HT-29 colon cancer cells showed that this compound not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation .

属性

IUPAC Name |

3-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIKEFNBFUHDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346634 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-50-6 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。